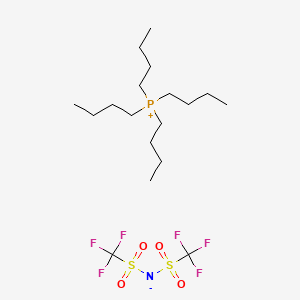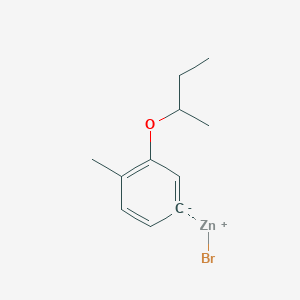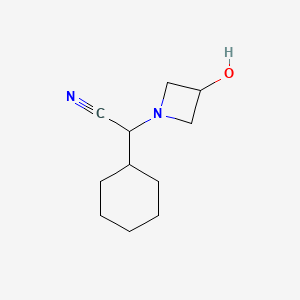
(5-(Trifluoromethyl)pyridin-2-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)zinc bromide typically involves the reaction of (5-(Trifluoromethyl)pyridine) with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(5-(Trifluoromethyl)pyridine)+ZnBr2→(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in cross-coupling reactions like Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, phosphine ligands, and other organohalides.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used to synthesize biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyridin-2-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate that reacts with an electrophile, typically an organohalide, in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (3-(Trifluoromethyl)pyridin-2-yl)zinc bromide
- (4-(Trifluoromethyl)pyridin-2-yl)zinc bromide
Uniqueness
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide is unique due to the position of the trifluoromethyl group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, the this compound exhibits distinct reactivity patterns in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C6H3BrF3NZn |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
bromozinc(1+);5-(trifluoromethyl)-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
ZNRPRAUZIUGSMV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=[C-]1)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
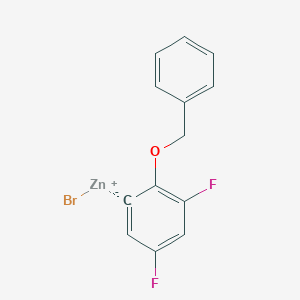
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
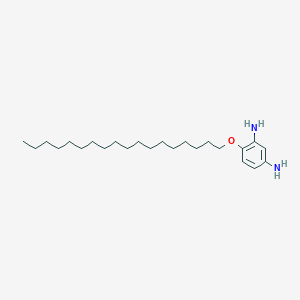
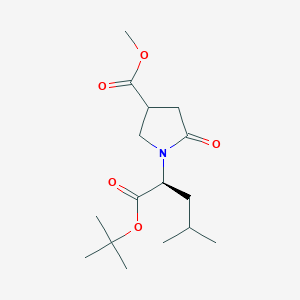
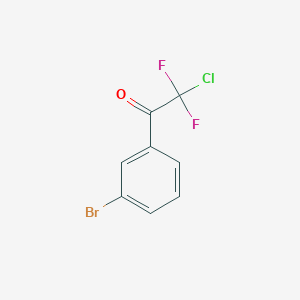
![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)

